Norepinephrine Tartrate Impurity G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

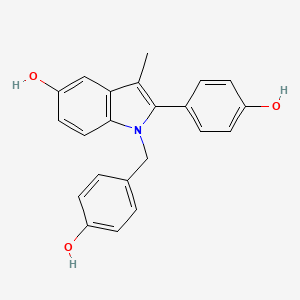

Norepinephrine Tartrate Impurity G, also known as 2- (Dibenzylamino)-1- (3,4-dihydroxyphenyl)ethanone, is an impurity of Noradrenaline . Noradrenaline is a direct α-adrenergic receptor stimulator used as an injectable drug for the treatment of critically low blood pressure .

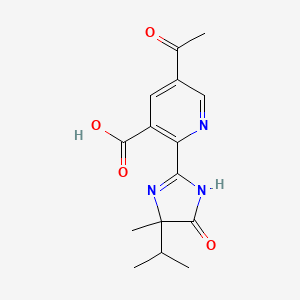

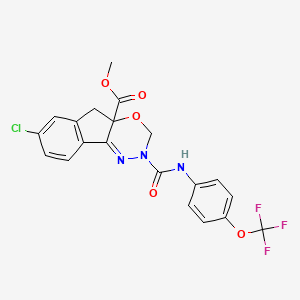

Molecular Structure Analysis

The molecular formula of Norepinephrine Tartrate Impurity G is C22H21NO3 . Its molecular weight is 347.42 .

Chemical Reactions Analysis

The chemical stability of norepinephrine solutions, from which Norepinephrine Tartrate Impurity G is an impurity, has been studied. A fast reversed-phase liquid chromatography method coupled with an ultra-violet detector was developed to assess the chemical stability of norepinephrine solutions .

Aplicaciones Científicas De Investigación

Medical Use as a Vasopressor

Norepinephrine is commonly used in medical settings as a first-line vasopressor to increase mean arterial pressure (MAP) and restore tissue perfusion in patients experiencing shock .

Neurotransmitter Synthesis Research

It serves as a precursor for the synthesis of select neurotransmitters, including dopamine and norepinephrine itself, which are vital for brain function and are a focus of neurological research .

Pharmacological Studies

Norepinephrine’s salt formulations, including tartrate, are critical in pharmacological studies to ensure patient safety, clinical practice, and guideline development .

Mecanismo De Acción

Target of Action

Norepinephrine Tartrate Impurity G, similar to Norepinephrine, primarily targets alpha-adrenergic receptors and beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining vascular tone and regulating cardiac function .

Mode of Action

Norepinephrine Tartrate Impurity G interacts with its targets by functioning as a peripheral vasoconstrictor on alpha-adrenergic receptors . It also acts as an inotropic stimulator of the heart and dilator of coronary arteries due to its activity at the beta-adrenergic receptors . This dual action leads to increased blood pressure and improved cardiac output .

Biochemical Pathways

The action of Norepinephrine Tartrate Impurity G affects several biochemical pathways. It is a key player in the adrenergic signaling pathway, which is involved in various physiological processes such as smooth muscle contraction, cardiac function, and glucose metabolism .

Pharmacokinetics

The pharmacokinetics of Norepinephrine Tartrate Impurity G is likely to be similar to that of Norepinephrine. Norepinephrine is metabolized by the enzymes monoaminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination .

Result of Action

The action of Norepinephrine Tartrate Impurity G results in a variety of molecular and cellular effects. It increases arterial vascular resistance, leading to an increase in mean arterial pressure . It also increases cardiac output by optimizing cardiac preload and direct inotropism .

Action Environment

The action, efficacy, and stability of Norepinephrine Tartrate Impurity G can be influenced by various environmental factors. For instance, the pharmacodynamic response of Norepinephrine is highly variable, depending mainly on the severity of illness . In shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . Furthermore, the stability of Norepinephrine has been confirmed in a wide range of concentrations when diluted in NaCl 0.9% .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Norepinephrine Tartrate Impurity G involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Norepinephrine", "Tartaric acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethyl acetate" ], "Reaction": [ "1. Dissolve Norepinephrine in methanol.", "2. Add a solution of tartaric acid in water to the Norepinephrine solution.", "3. Adjust the pH of the solution to 7-8 using sodium hydroxide.", "4. Extract the solution with ethyl acetate.", "5. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "6. Evaporate the solvent to obtain a solid residue.", "7. Dissolve the residue in hydrochloric acid.", "8. Adjust the pH of the solution to 7-8 using sodium hydroxide.", "9. Extract the solution with ethyl acetate.", "10. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "11. Evaporate the solvent to obtain the final product, Norepinephrine Tartrate Impurity G." ] } | |

Número CAS |

13062-58-3 |

Nombre del producto |

Norepinephrine Tartrate Impurity G |

Fórmula molecular |

C22H21NO3 |

Peso molecular |

347.42 |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

2-(Dibenzylamino)-3’,4’-dihydroxy-acetophenone Hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.